Cas no 5122-95-2 (3-Biphenylboronic acid)

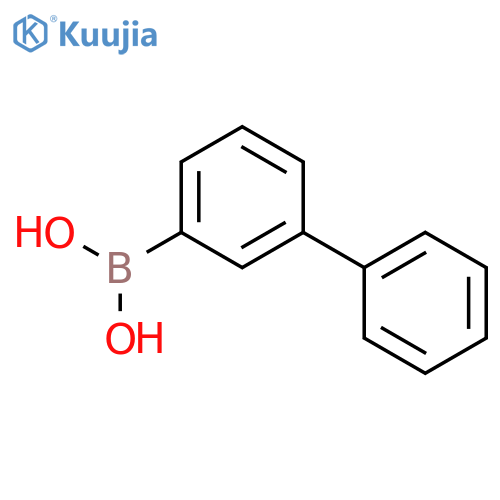

3-Biphenylboronic acid structure

商品名:3-Biphenylboronic acid

3-Biphenylboronic acid 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-3-ylboronic acid

- 3-BIPHENYLBORONIC ACID

- AKOS BRN-0056

- BIPHENYL-3-BORONIC ACID

- CHEMBRDG-BB 3201028

- RARECHEM AH PB 0085

- 3-Phenylbenzeneboronic acid

- biphenyl-3-ylboronic acid

- Biphenyl-3-bronic acid

- Biphenyl-3-ylbronic acid

- 3-Biphenylboronic

- 3-Biphenylboronic Acid (contains varying amounts of Anhydride)

- (3-phenylphenyl)boronic acid

- 3-(Dihydroxyboryl)-1,1′-biphenyl

- 3-biphenyl boronic acid

- (3-phenylphenyl)boranediol

- (1,1'-biphenyl-3-yl)boronic acid

- [1,1'-Diphenyl]-3-ylboronic acid

- Boronic acid, [1,1'-biphenyl]-3-yl-

- Biphenyl-3-boronicacid

- PubChem6404

- Phenylboronic Acid, 5

- 3-biphenyl-boronic acid

- (3-

- SCHEMBL66838

- B2489

- AC-24803

- A7569

- DTXSID10370206

- GS-6830

- MFCD01318102

- SY019960

- FT-0615110

- J-519853

- Boronic acid, B-[1,1'-biphenyl]-3-yl-

- 5122-95-2

- 1,1'-biphenyl-3-ylboronic acid

- CS-W002759

- AB08624

- AKOS004116507

- LD5RSH6TTV

- Z1203159465

- 3-Biphenylboronic Acid, (contains varying amounts of Anhydride)

- GOXICVKOZJFRMB-UHFFFAOYSA-N

- CHEMBL20421

- AM20050465

- EN300-197283

- BDBM26126

- B-[1,1'-Biphenyl]-3-ylboronic acid

- {[1,1'-biphenyl]-3-yl}boronic acid

- 3-Biphenylboroni pound ccontains varying amounts of Anhydride)

- 3-Biphenylboronic acid,98%

- STL555878

- BBL102079

- DB-010539

- 3-Biphenylboronic acid

-

- MDL: MFCD01318102

- インチ: 1S/C12H11BO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9,14-15H

- InChIKey: GOXICVKOZJFRMB-UHFFFAOYSA-N

- ほほえんだ: O([H])B(C1C([H])=C([H])C([H])=C(C=1[H])C1C([H])=C([H])C([H])=C([H])C=1[H])O[H]

- BRN: 2836311

計算された属性

- せいみつぶんしりょう: 198.08521g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 198.08521g/mol

- 単一同位体質量: 198.08521g/mol

- 水素結合トポロジー分子極性表面積: 40.5Ų

- 重原子数: 15

- 複雑さ: 190

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.1800

- ゆうかいてん: 208°C(lit.)

- ふってん: 411℃ at 760 mmHg

- フラッシュポイント: 202.3 oC

- 屈折率: 1.61

- すいようせい: Insoluble in water.

- PSA: 40.46000

- LogP: 1.03340

- ようかいせい: 自信がない

3-Biphenylboronic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338,P302+P352,P321,P405,P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: R36/37/38

- セキュリティの説明: S37/39-S26

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

3-Biphenylboronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

3-Biphenylboronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-197283-50.0g |

(3-phenylphenyl)boronic acid |

5122-95-2 | 95% | 50.0g |

$222.0 | 2023-07-10 | |

| Enamine | EN300-197283-0.05g |

{[1,1'-biphenyl]-3-yl}boronic acid |

5122-95-2 | 95% | 0.05g |

$19.0 | 2023-09-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1034199-10g |

[1,1'-Biphenyl]-3-ylboronic acid |

5122-95-2 | 98% | 10g |

¥135.00 | 2024-05-11 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L17552-5g |

Biphenyl-3-boronic acid, 98% |

5122-95-2 | 98% | 5g |

¥2810.00 | 2023-03-16 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B802005-25g |

3-Biphenylboronic |

5122-95-2 | 98% | 25g |

¥624.00 | 2022-01-12 | |

| Enamine | EN300-197283-0.5g |

{[1,1'-biphenyl]-3-yl}boronic acid |

5122-95-2 | 95% | 0.5g |

$19.0 | 2023-09-16 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R014729-5g |

3-Biphenylboronic acid |

5122-95-2 | 98% | 5g |

¥72 | 2024-05-23 | |

| ChemScence | CS-W002759-25g |

[1,1'-Biphenyl]-3-ylboronic acid |

5122-95-2 | 99.98% | 25g |

$76.0 | 2022-04-27 | |

| Apollo Scientific | OR5411-5g |

Biphenyl-3-boronic acid |

5122-95-2 | 5g |

£17.00 | 2025-02-20 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY019960-10g |

3-Biphenylboronic Acid |

5122-95-2 | >97% | 10g |

¥104.00 | 2024-07-10 |

3-Biphenylboronic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:5122-95-2)3-联苯硼酸

注文番号:LE25894592

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:51

価格 ($):discuss personally

3-Biphenylboronic acid 関連文献

-

1. Organoboron compounds. Part VI. Photochemical reactions of aryl and alkyl halides with boron halidesR. A. Bowie,O. C. Musgrave J. Chem. Soc. C 1966 566

-

2. Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materialsEmiliya V. Nosova,Galina N. Lipunova,Grigory V. Zyryanov,Valery N. Charushin,Oleg N. Chupakhin Org. Chem. Front. 2022 9 6646

-

Jing Yang,Qiu-Yan Han,Cheng-Long Zhao,Tao Dong,Zhi-Yuan Hou,Hua-Li Qin,Cheng-Pan Zhang Org. Biomol. Chem. 2016 14 7654

-

Naohiro Kameta,Masaru Aoyagi,Masumi Asakawa Chem. Commun. 2017 53 10116

5122-95-2 (3-Biphenylboronic acid) 関連製品

- 5122-94-1([1,1'-Biphenyl]-4-ylboronic acid)

- 870774-29-1(3-(2-Naphthyl)phenylboronic Acid)

- 393870-04-7((4'-Methyl-1,1'-biphenyl-4-yl)boronic Acid)

- 881913-20-8([3-(naphthalen-1-yl)phenyl]boronic acid)

- 905947-49-1(Boronic acid, [3-(10-phenyl-9-anthracenyl)phenyl]-)

- 17933-03-8(m-Methylphenylboronic Acid)

- 172975-69-8(3,5-Dimethylphenylboronic acid)

- 4151-80-8(BPDA)

- 128388-54-5((3,5-Diphenylphenyl)boronic Acid)

- 918655-03-5(4-(Naphthalen-2-yl)phenylboronic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:5122-95-2)3-Biphenylboronic acid

清らかである:99%

はかる:200KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:5122-95-2)3-Biphenylboronic acid

清らかである:99%

はかる:500g

価格 ($):517.0